molecular formula C11H7ClN2O2 B1455133 2-(2-Chloro-5-nitrophenyl)pyridine CAS No. 879088-40-1

2-(2-Chloro-5-nitrophenyl)pyridine

Cat. No.: B1455133
CAS No.: 879088-40-1
M. Wt: 234.64 g/mol
InChI Key: AKVCBZWZBMTKMQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)pyridine (CAS: 879088-40-1, MW: 234.64) is a critical intermediate in synthesizing vismodegib, an anticancer drug targeting the Hedgehog signaling pathway . Its synthesis typically involves the reaction of 2-chloro-5-nitroacetophenone with 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt, avoiding precious metal catalysts or toxic ligands . Reduction methods for converting the nitro group to an amine include catalytic hydrogenation (using Pd or Pt) and iron-mediated reduction under acidic conditions, with the latter being cost-effective and safer for laboratories lacking pressurized hydrogen equipment .

Biological Activity

2-(2-Chloro-5-nitrophenyl)pyridine is a heterocyclic organic compound notable for its diverse applications in agrochemicals and pharmaceuticals. Its unique structural features, including a pyridine ring substituted with a chloro and a nitro group, contribute to its significant biological activities, particularly as an antineoplastic agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClNO2\text{C}_8\text{H}_6\text{Cl}\text{N}\text{O}_2 with a molecular weight of approximately 234.64 g/mol. The compound's structure can be represented as follows:

C1 CC NC C1 C2 C C CC C2 N O O Cl\text{C1 CC NC C1 C2 C C CC C2 N O O Cl}

This structure allows for various interactions with biological targets, enhancing its efficacy in medicinal applications.

Antineoplastic Properties

Research indicates that this compound exhibits significant antineoplastic activity. It has been shown to inhibit the proliferation of cancer cells in vitro and in animal models. The mechanism of action involves interference with DNA replication processes, which is crucial for cancer cell survival and proliferation .

Key Findings:

  • Inhibition of Cancer Cell Growth: Studies have demonstrated that the compound can effectively reduce the viability of various cancer cell lines.
  • Mechanism of Action: The compound likely disrupts critical cellular pathways involved in tumor growth, potentially through interactions with specific enzymes or receptors .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions enhance its binding affinity to biological targets, leading to cytotoxic effects against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves cross-coupling reactions, notably between 2-chloropyridine and 5-nitrobenzene, facilitated by transition metal catalysts. Various methods have been developed to optimize yield and purity:

Synthesis Method Description Yield
Cross-CouplingReaction using palladium catalystsHigh
NitrationDirect nitration of chloropyridineModerate

These methods emphasize efficiency and minimal byproduct formation, critical for pharmaceutical applications.

Applications in Agrochemicals

Beyond its pharmaceutical applications, this compound serves as an important intermediate in the synthesis of crop protection products. Its derivatives are widely used in agriculture to protect crops from pests, highlighting its dual utility in both medicinal and agricultural fields .

Case Studies

Several studies have explored the antitumor efficacy of this compound:

  • In Vitro Studies: A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential as an anticancer agent.
  • Animal Models: Preclinical trials demonstrated that administration of the compound led to tumor regression in xenograft models, indicating promising therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthetic routes for preparing 2-(2-Chloro-5-nitrophenyl)pyridine?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 2-chloro-5-nitroacetophenone and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium hydrogen sulfate in acetic acid at 115°C for 7 hours. Ammonium acetate acts as a catalyst, yielding 89% after purification . An alternative route avoids precious metals by using iron-mediated reduction of nitro groups, which is cost-effective and suitable for labs without hydrogenation facilities .

  • Key Reaction Conditions :
RouteReagentsTemperatureTimeYield
Acetic acid condensation1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt, NH₄OAc115°C7 h89%
Iron-mediated reductionFe powder, NH₄ClReflux2.5 h89%

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization includes mass spectrometry (ESI-MS: m/z 235.1 [M+H]⁺) and melting point analysis (170–173°C) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are recommended to confirm purity and structural integrity. Contradictions in spectroscopic data (e.g., unexpected peaks) should be resolved by repeating synthesis under controlled conditions and cross-validating with alternative techniques like FT-IR .

Advanced Research Questions

Q. How can researchers optimize the reduction of this compound to 2-(5-Amino-2-chlorophenyl)pyridine?

  • Methodological Answer : Iron-mediated reduction is preferred over catalytic hydrogenation for cost and safety. A mixture of Fe powder (10.9 g) and NH₄Cl (10.5 g) in water, refluxed for 2.5 hours, achieves 89% yield . Key parameters:

  • Critical Factors :
  • Fe particle size: Fine powder increases surface area for faster reduction.
  • pH control: Adjust with NH₄Cl to prevent side reactions.
  • Troubleshooting : Low yields may result from incomplete nitro group reduction; monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What strategies address contradictory spectroscopic data in derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, by-products (e.g., unreacted starting materials), or regioisomers. For example, impurities from incomplete acetophenone condensation can produce overlapping peaks. Solutions include:

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 20:1) .
  • Analytical Cross-Check : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and tandem MS/MS for fragmentation patterns .

Q. How is this compound applied in synthesizing Hedgehog pathway inhibitors like vismodegib?

  • Methodological Answer : The compound serves as a key intermediate. After reduction to 2-(5-Amino-2-chlorophenyl)pyridine, it reacts with substituted phenylacetic acids (e.g., 2-chloro-4-methylsulfonylbenzoic acid) via amide coupling. Optimize coupling using EDC/HOBt in DMF at 0°C to room temperature to minimize racemization .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation using fume hoods .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent nitro group degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • N-(2-Chloro-5-nitrophenyl)benzamides (e.g., 99a–g): These derivatives feature a benzamide group instead of a pyridine ring, synthesized via benzoyl chloride and 2-chloro-5-nitroaniline in pyridine. They exhibit distinct melting points (e.g., 171–172°C for 99a) and are studied for antitrypanosomal activity .
  • Thiochromeno[4,3-b]pyridines (e.g., 4a): These fused-ring systems incorporate a thiochromene moiety, yielding higher molecular weights (e.g., 458.06 for 4a) and applications in materials science .
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines: These derivatives include varied substituents (e.g., -CH3, -NO2, -Br) on the phenyl ring, with molecular weights ranging from 466 to 545 and melting points up to 287°C .

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula MW Melting Point (°C) Key Substituents Application
2-(2-Chloro-5-nitrophenyl)pyridine C11H7ClN2O2 234.64 N/A Pyridine, nitro, chloro Vismodegib synthesis
N-(2-Chloro-5-nitrophenyl)benzamide C13H9ClN2O3 276.68 171–172 Benzamide, nitro, chloro Antitrypanosomal agents
Thiochromeno[4,3-b]pyridine 4a C24H15ClN4O2S 458.06 N/A Thiochromene, diazenyl Material science
2-Amino-4-(2-chloro-5-(4-Br-phenyl)pyridin-3-yl)pyridine C22H16BrClN4 478.76 287 Bromophenyl, amino Antimicrobial screening

Functional and Therapeutic Differences

  • Pharmaceutical intermediates : this compound is specialized for vismodegib, while N-(2-chloro-5-nitrophenyl)benzamides target neglected tropical diseases .
  • Material science applications: Thiochromeno derivatives are explored for optoelectronic properties due to extended conjugation .

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCBZWZBMTKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653955
Record name 2-(2-Chloro-5-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879088-40-1
Record name 2-(2-Chloro-5-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Procedure B was performed with 2-pyridylzinc bromide (4 mL, 2.0 mmol, 0.5 M in THF) and 3-bromo-4-chloro-nitrobenzene (236 mg, 1.0 mmol). Purified by chromatography on silica gel (10% ethyl acetate/hexanes) to yield 2-(2-chloro-5-nitrophenyl)pyridine as a light yellow solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-chloro-5-nitro-iodobenzene (5 g, 17.6 mmol) was dissolved in 5 mL DMA in an oven dried flask and a 0.5M solution of 2-pyridylzincbromide (53 mL, 26.5 mmol, 0.5 M in THF) was added. The solution was degassed with N2 for ½ hr., the PPh3 (0.185 g, 0.7 mmol) and Pd(PPh3)4 (0.825 g, 0.7 mmol) were added, rinsed in with several mLs THF and the solution was degassed for a further 10 min before heating to 60° C. under N2. The reaction was complete by TLC in ˜8 h, cooled to RT, and poured into a 1:1 mixture of EtOAc/2.5N NaOH (500 mL). This solution was stirred for 10 min, passed through a course fritted filter containing celite to remove the solid, and then extracted. The organics were washed with brine and concentrated to a brown solid. The combined aqueous layers were backextracted with Et2O (1×200 mL). This was used to suspend the crude product, which was extracted with 1N HCl (1×200 mL, 3×100 mL). The combined aqueous extracts were cooled to 0° C., diluted with EtOAc (250 mL), and made basic with 10N NaOH (100 mL). This solution was separated, the aqueous layer extracted with EtOAc, and the combined organics were dried over Na2SO4 and charcoal with stirring. This solution was filtered through celite and concentrated to yield pure 4-chloro-3-(pyridin-2-yl)nitrobenzene (2.47 g, 10.5 mmol, 60% yield) which was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0.825 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.185 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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